molecular formula C15H13BrN2O3 B6123259 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

Cat. No. B6123259
M. Wt: 349.18 g/mol
InChI Key: KFDBOYFAKNAYPY-RQZCQDPDSA-N
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Description

4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide, also known as BDEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a hydrazide derivative that contains a benzene ring and a bromine atom, and it has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. For example, 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been found to exhibit a range of interesting biochemical and physiological effects, including antioxidant activity, metal chelation, and modulation of immune function. It has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is that it is relatively easy to synthesize and purify, which makes it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are many potential future directions for research on 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide. For example, further studies could investigate its potential as a therapeutic agent for cancer or other diseases. Additionally, research could focus on understanding its mechanism of action in more detail, as well as exploring its interactions with other molecules and cellular pathways. Finally, studies could investigate the potential use of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide as a diagnostic tool for certain diseases or conditions.

Synthesis Methods

4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitroaniline with 2,4-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been used in a variety of scientific studies, including investigations into its potential as an anticancer agent, a tyrosinase inhibitor, and a metal chelator. It has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its potential to modulate the immune system and reduce inflammation.

properties

IUPAC Name

4-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9(13-7-6-12(19)8-14(13)20)17-18-15(21)10-2-4-11(16)5-3-10/h2-8,19-20H,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBOYFAKNAYPY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

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